molecular formula C13H19NO4 B12555951 diethyl (2S)-2-pyrrol-1-ylpentanedioate CAS No. 157034-04-3

diethyl (2S)-2-pyrrol-1-ylpentanedioate

Cat. No.: B12555951
CAS No.: 157034-04-3
M. Wt: 253.29 g/mol
InChI Key: SKQZPYYDNOLPET-NSHDSACASA-N
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Description

Diethyl (2S)-2-pyrrol-1-ylpentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S)-2-pyrrol-1-ylpentanedioate typically involves the esterification of the corresponding pyrrole derivative with diethyl pentanedioate. One common method involves the use of diethyl L-tartrate as a starting material, which undergoes a series of reactions including bromination, nucleophilic substitution, and esterification . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar starting materials and catalysts. The reactions are typically carried out in well-ventilated hoods due to the handling of toxic reagents like hydrogen bromide and azidotrimethylsilane .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S)-2-pyrrol-1-ylpentanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl pentanedioic acid, while reduction may produce diethyl (2S)-2-pyrrol-1-ylpentanediol .

Scientific Research Applications

Diethyl (2S)-2-pyrrol-1-ylpentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2S)-2-pyrrol-1-ylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2S)-2-pyrrol-1-ylpentanedioate is unique due to the presence of the pyrrole ring, which imparts specific chemical and biological properties not found in simpler ethers or sulfides.

Properties

CAS No.

157034-04-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl (2S)-2-pyrrol-1-ylpentanedioate

InChI

InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3/t11-/m0/s1

InChI Key

SKQZPYYDNOLPET-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N1C=CC=C1

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1

Origin of Product

United States

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